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Compound of Interest

Compound Name:
2,2-Dimethyl-4-isopropyl-1,3-

benzodioxole

Cat. No.: B024160 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data and mechanistic

action related to the Chemical Abstracts Service (CAS) number 201166-22-5. It has come to

light that this CAS number has been associated with two distinct chemical entities: the

pharmaceutical compound Lapatinib, a potent tyrosine kinase inhibitor, and 2,2-Dimethyl-4-(1-

methylethyl)-1,3-benzodioxole, an impurity related to the anesthetic Propofol. This guide will

address both compounds to provide a comprehensive resource.

Section 1: Lapatinib
Lapatinib is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor

Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2). Its action

disrupts downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which

are crucial for cell proliferation and survival.

Spectroscopic Data
While a complete set of publicly available raw spectroscopic data for Lapatinib is limited, this

section compiles available information and data from closely related derivatives to provide

valuable insights.

Table 1: Summary of Available Spectroscopic Data for Lapatinib
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Spectroscopic Technique Available Data

Mass Spectrometry (MS)

MS-MS Fragments (Positive Ion Mode): m/z

581.14 (M+H)+, 583.14, 582.14, 365.08,

350.07[1]

Infrared (IR) Spectroscopy

Characteristic peaks have been identified,

though specific wavenumber data is not readily

available in the public domain.[2]

Nuclear Magnetic Resonance (NMR)

Spectroscopy

Detailed 1H and 13C NMR data for various

Lapatinib derivatives are available in the

scientific literature, providing a reference for the

core structure's spectral characteristics.[3]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed.

Mass Spectrometry (LC-MS/MS) for Lapatinib Analysis

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be

employed for the quantification of Lapatinib in biological matrices.[4][5]

Chromatography: A reverse-phase C18 column is typically used with an isocratic mobile

phase.

Mass Spectrometry: Detection is achieved using a mass spectrometer in the multiple

reaction monitoring (MRM) mode.[4]

Sample Preparation: For plasma samples, protein precipitation with acetonitrile is a common

preparation step.[5] For tissue samples, homogenization followed by liquid-liquid extraction

can be utilized.[5]

Signaling Pathway
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Lapatinib exerts its therapeutic effect by inhibiting the EGFR and HER2 signaling pathways.

The following diagram illustrates this mechanism of action.
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Caption: Lapatinib inhibits EGFR/HER2, blocking downstream PI3K/Akt and MAPK/ERK

pathways.

Section 2: 2,2-Dimethyl-4-(1-methylethyl)-1,3-
benzodioxole (Propofol Impurity L)
This compound, identified as an impurity in the anesthetic agent Propofol, is chemically distinct

from Lapatinib.

Spectroscopic Data
Publicly available, peer-reviewed spectroscopic data for 2,2-Dimethyl-4-(1-methylethyl)-1,3-

benzodioxole is scarce. Commercial suppliers of this reference standard indicate that a

comprehensive Certificate of Analysis (CoA), including 1H NMR, 13C NMR, IR, and mass

spectrometry data, is provided upon purchase.[6][7][8]

Table 2: Summary of Available Spectroscopic Data for 2,2-Dimethyl-4-(1-methylethyl)-1,3-

benzodioxole

Spectroscopic Technique Available Data

Mass Spectrometry (MS)
Molecular Formula: C12H16O2, Molecular

Weight: 192.26 g/mol .[6][9]

Infrared (IR) Spectroscopy Data not publicly available.

Nuclear Magnetic Resonance (NMR)

Spectroscopy
Data not publicly available.

Experimental Protocols
Standard experimental protocols for the spectroscopic analysis of small organic molecules

would be applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-25 mg of the compound in 0.5-0.7 mL of a deuterated

solvent (e.g., CDCl3, DMSO-d6).

Data Acquisition: Acquire 1H and 13C spectra on a 400 MHz or higher field NMR

spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: The sample can be analyzed as a neat liquid or a thin film between salt

plates (e.g., NaCl or KBr).

Data Acquisition: Record the spectrum over the range of 4000-400 cm-1.

Mass Spectrometry (MS)

Ionization: Electron ionization (EI) or electrospray ionization (ESI) can be used.

Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to determine the

mass-to-charge ratio of the parent ion and any fragment ions.

Logical Relationship Diagram
The following diagram illustrates the relationship of this compound as an impurity to the active

pharmaceutical ingredient (API) Propofol.
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Caption: Relationship of Propofol Impurity L to the API Propofol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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